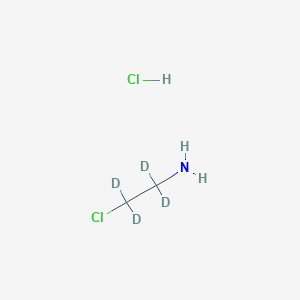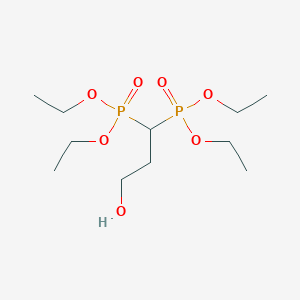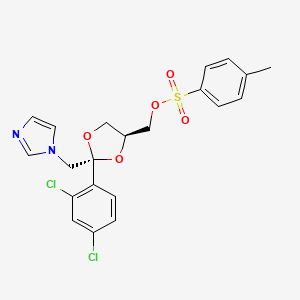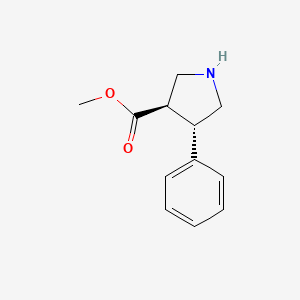![molecular formula C₂₃H₄₁N₂O₄P B1146281 Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide CAS No. 1333318-20-9](/img/structure/B1146281.png)
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide, also known as CAPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CAPD is a novel compound that has been synthesized using various methods and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways such as the NF-kB and MAPK pathways. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the activity of various enzymes such as MMP-9 and COX-2, which are involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the growth and proliferation of various cancer cells. Additionally, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to increase bone density and reduce the risk of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide also exhibits low toxicity and has a high affinity for biological targets. However, one of the limitations of using Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide in lab experiments is its high cost of synthesis.
Orientations Futures
There are several future directions for research on Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the identification of new biological targets for Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and the development of new applications for this compound. Additionally, further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in the treatment of various diseases.
In conclusion, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is a novel compound that has shown promising results in various scientific research studies. It has a wide range of biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide involves the reaction between N-(4-chlorobutyl)phthalimide and 4-(phosphonatomethyl)benzyl chloride in the presence of sodium hydride. The resulting product is then subjected to hydrolysis to obtain Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. This method has been optimized to yield high purity and yield of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide.
Applications De Recherche Scientifique
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO4P.2C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;2*7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZLZQTEJHZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

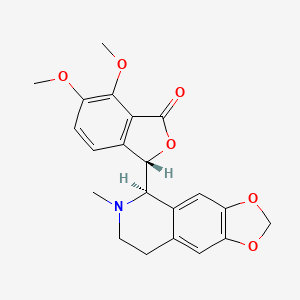
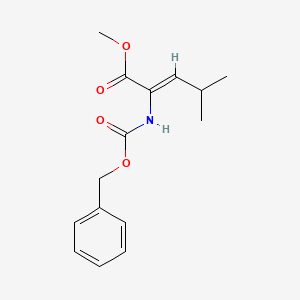

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
